molecular formula C3H7O6P B091680 3-Phosphoglyceraldehyde CAS No. 142-10-9

3-Phosphoglyceraldehyde

Cat. No. B091680
CAS RN: 142-10-9
M. Wt: 170.06 g/mol
InChI Key: LXJXRIRHZLFYRP-UHFFFAOYSA-N
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Description

3-Phosphoglyceraldehyde (3-PGA) is a crucial intermediate compound in the process of glycolysis, which is the metabolic pathway that converts glucose into pyruvate. It is a three-carbon molecule that is formed by the phosphorylation of glyceraldehyde-3-phosphate (G3P). 3-PGA is a vital molecule in the production of ATP, which is the primary energy currency of the cell.

Scientific Research Applications

Enzymatic and Biochemical Roles

3-Phosphoglyceraldehyde is integral in various biochemical and enzymatic processes. It's a key component in the enzymatic reaction involving 3-phosphoglyceraldehyde dehydrogenase, where it is oxidized to an acyl phosphate, playing a crucial role in metabolic pathways (Kellogg & Keulen, 1986). Its interaction with NAD and adenine nucleotides significantly impacts catalytic activities in multiple functional enzymes, emphasizing its importance in metabolic control (Francis, Meriwether, & Park, 1971).

Structural and Molecular Studies

3-Phosphoglyceraldehyde also plays a role in structural biology, specifically in the binding of glyceraldehyde 3-phosphate dehydrogenase to human erythrocyte membranes. This binding is indicative of its physiological significance and suggests an electrostatic component in its association with cellular structures (Kant & Steck, 1973).

Prebiotic Chemistry and Origin of Life Studies

In the context of prebiotic chemistry, 3-Phosphoglyceraldehyde has been demonstrated to be a critical component in the synthesis of essential biomolecules under prebiotic conditions, highlighting its potential role in the origins of life (Coggins & Powner, 2016).

Role in Glycolysis and Metabolic Pathways

Its involvement in glycolysis is also noteworthy, where it acts as a substrate in important metabolic pathways, emphasizing its role in energy metabolism and biochemical transformations in living organisms (Gauss, Schoenenberger, & Wohlgemuth, 2014).

Neurodevelopmental and Neurodegenerative Research

From a medical perspective, 3-Phosphoglyceraldehyde has been linked to neurodevelopmental defects and embryonic lethality in mice, providing insights into its critical role in embryonic development, particularly in brain morphogenesis (Yoshida et al., 2004). Additionally, its role in neurodegeneration and apoptosis signaling further accentuates its significance in neurological studies (Tatton et al., 2000).

Prenatal and Postnatal Treatments in Genetic Disorders

In genetic disorders like 3-phosphoglycerate-dehydrogenase deficiency, which affects L-serine biosynthesis, 3-Phosphoglyceraldehyde plays a crucial role. Prenatal and postnatal treatments involving its pathways have shown promise in treating such conditions (Koning et al., 2004).

properties

IUPAC Name

(2-hydroxy-3-oxopropyl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJXRIRHZLFYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861814
Record name 2-Hydroxy-3-oxopropyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phosphoglyceraldehyde

CAS RN

591-59-3, 142-10-9
Record name 3-Phosphoglyceraldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Glyceraldehyde 3-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-oxopropyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-glyceraldehyde 3-phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-PHOSPHOGLYCERALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7466PL1110
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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